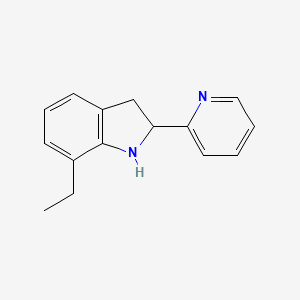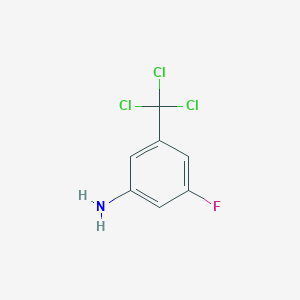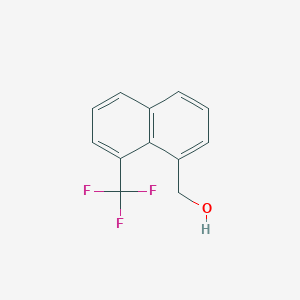![molecular formula C11H7ClN2O2 B11879182 6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
6-Chloro-[2,3'-bipyridine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-[2,3’-bipyridine]-5-carboxylic acid is a bipyridine derivative, characterized by the presence of a chlorine atom at the 6th position and a carboxylic acid group at the 5th position of the bipyridine ring. Bipyridine compounds are known for their extensive applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 6-Chloro-[2,3’-bipyridine]-5-carboxylic acid, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions often require palladium or nickel catalysts and are conducted under mild to moderate conditions to achieve high yields.
Industrial Production Methods: Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen exchange reactions, such as replacing the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated bipyridine derivatives.
Scientific Research Applications
Mechanism of Action
The specific mechanism of action for 6-Chloro-[2,3’-bipyridine]-5-carboxylic acid depends on its application. As a ligand, it coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
- 6-Bromo-[2,3’-bipyridine]-5-carboxylic acid
- 6-Chloro-2,3-dimethoxypyridine
- 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Comparison: 6-Chloro-[2,3’-bipyridine]-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and coordination properties. Compared to other bipyridine derivatives, it offers distinct advantages in forming stable metal complexes and exhibiting specific biological activities .
Properties
Molecular Formula |
C11H7ClN2O2 |
|---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
2-chloro-6-pyridin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-8(11(15)16)3-4-9(14-10)7-2-1-5-13-6-7/h1-6H,(H,15,16) |
InChI Key |
MMGHTHVVAVKUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11879153.png)
![5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11879157.png)

![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)
![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11879171.png)

![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)
